2,4,5-Trimethylfuran-3-carboxylic acid

Description

Properties

IUPAC Name |

2,4,5-trimethylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-4-5(2)11-6(3)7(4)8(9)10/h1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZBYDHOWMSZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427925 | |

| Record name | 2,4,5-trimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28730-32-7 | |

| Record name | 2,4,5-trimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trimethylfuran-3-carboxylic acid

Introduction

2,4,5-Trimethylfuran-3-carboxylic acid is a polysubstituted furan derivative. The furan nucleus is a common scaffold in a variety of biologically active molecules and functional materials. The strategic placement of methyl and carboxylic acid groups on the furan ring offers a unique combination of lipophilicity and functionality, making it a molecule of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of a proposed synthetic route to 2,4,5-trimethylfuran-3-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The proposed pathway is grounded in well-established synthetic methodologies, ensuring a high degree of scientific integrity and practical applicability.

Proposed Synthetic Pathway

The synthesis of 2,4,5-trimethylfuran-3-carboxylic acid can be logically approached in a two-step sequence:

-

Formation of the Furan Core: Synthesis of the precursor, 2,3,5-trimethylfuran, via a classical furan synthesis method.

-

Carboxylation: Introduction of the carboxylic acid moiety at the C3 position of the furan ring.

Caption: Proposed two-step synthesis of 2,4,5-trimethylfuran-3-carboxylic acid.

Part 1: Synthesis of the 2,3,5-Trimethylfuran Precursor

Principle and Rationale: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[1][2] The reaction is typically catalyzed by an acid, which facilitates the intramolecular cyclization and dehydration of the diketone to form the aromatic furan ring.[3][4] This method is chosen for its reliability and the commercial availability of the required starting materials.

To synthesize 2,3,5-trimethylfuran, the required 1,4-dicarbonyl precursor is 3-methylhexane-2,5-dione .

Reaction Mechanism

The acid-catalyzed cyclization proceeds through the following key steps:

-

Protonation of one of the carbonyl oxygens.

-

Enolization of the other carbonyl group.

-

Intramolecular nucleophilic attack of the enol on the protonated carbonyl, forming a cyclic hemiacetal.

-

Dehydration of the hemiacetal to yield the furan ring.

Caption: Mechanism of the Paal-Knorr synthesis of 2,3,5-trimethylfuran.

Experimental Protocol: Synthesis of 2,3,5-Trimethylfuran

Materials:

-

3-Methylhexane-2,5-dione

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-methylhexane-2,5-dione (1.0 eq) and toluene (to dissolve).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

-

Heat the reaction mixture to reflux and collect the water that forms in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 2,3,5-trimethylfuran can be purified by distillation if necessary.

Data Summary: 2,3,5-Trimethylfuran

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O | [5] |

| Molecular Weight | 110.15 g/mol | [5] |

| Appearance | Colorless liquid | |

| Boiling Point | ~125-127 °C | |

| Expected ¹H NMR | Peaks corresponding to three methyl groups and one furan proton. | |

| Expected ¹³C NMR | Peaks corresponding to the furan ring carbons and methyl carbons. | |

| Expected Yield | >80% |

Part 2: Carboxylation of 2,3,5-Trimethylfuran

Principle and Rationale: Directed Metalation and Carboxylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds.[6][7] It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. In the case of furan, the oxygen atom can act as a weak DMG, and lithiation generally occurs at the C2 or C5 position.[8] However, in 2,3,5-trimethylfuran, these positions are blocked by methyl groups. This steric hindrance is expected to direct the lithiation to the C3 position. The resulting furyllithium intermediate can then be trapped with an electrophile, such as carbon dioxide (in the form of dry ice), to yield the desired carboxylic acid.

Reaction Mechanism

-

Deprotonation of the C3 position of 2,3,5-trimethylfuran by n-butyllithium to form a furyllithium intermediate.

-

Nucleophilic attack of the furyllithium on carbon dioxide.

-

Aqueous workup to protonate the resulting carboxylate and yield the final product.

Caption: Mechanism for the synthesis of 2,4,5-trimethylfuran-3-carboxylic acid.

Experimental Protocol: Synthesis of 2,4,5-Trimethylfuran-3-carboxylic acid

Materials:

-

2,3,5-Trimethylfuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Schlenk flask or other suitable oven-dried glassware

-

Syringes

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Set up an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF to the flask and cool to -78 °C in a dry ice/acetone bath.

-

Add 2,3,5-trimethylfuran (1.0 eq) to the cold THF.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Carefully add crushed dry ice to the reaction mixture in small portions.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction by adding 1 M HCl until the mixture is acidic.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Data Summary: 2,4,5-Trimethylfuran-3-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [9] |

| Molecular Weight | 154.16 g/mol | [9] |

| Appearance | Expected to be a solid | |

| CAS Number | 28730-32-7 | [9] |

| Expected ¹H NMR | Signals for three methyl groups and the carboxylic acid proton. | |

| Expected ¹³C NMR | Signals for the furan ring carbons, methyl carbons, and the carboxyl carbon. | |

| Expected Yield | Moderate to good |

Overall Experimental Workflow

Caption: Overall workflow for the synthesis of 2,4,5-trimethylfuran-3-carboxylic acid.

Conclusion

This technical guide outlines a robust and scientifically grounded synthetic route to 2,4,5-trimethylfuran-3-carboxylic acid. By employing the classical Paal-Knorr furan synthesis followed by a directed metalation-carboxylation strategy, this target molecule can be accessed in a predictable and efficient manner. The provided experimental protocols are based on well-established procedures for analogous transformations and can be adapted by researchers in the field. This guide serves as a valuable resource for the synthesis of this and other polysubstituted furan derivatives, facilitating further research into their potential applications.

References

-

Grokipedia. Paal–Knorr synthesis. [Link]

-

chemeurope.com. Feist-Benary synthesis. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]

-

Scribd. Thiophene and Furan Synthesis Methods. [Link]

-

RSC Publishing. A scalable carboxylation route to furan-2,5-dicarboxylic acid. [Link]

-

Dalton Transactions (RSC Publishing). Enhanced carboxylation of furoic salt with CO2 by ZnCl2 coordination for efficient production of 2,5-furandicarboxylic acid. [Link]

- Google Patents. Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.

-

Chemistry of Heterocyclic Compounds. FURAN RING AS A SURROGATE FOR CARBOXY GROUP. [Link]

-

ResearchGate. Furan ring as a surrogate for carboxy group (microreview). [Link]

-

RSC Publishing. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. [Link]

-

Sci-Hub. Convenient synthesis of furan-3-carboxylic acid and derivatives. [Link]

-

Wikipedia. Gassman indole synthesis. [Link]

-

Baran Lab. Directed (ortho) Metallation. [Link]

-

ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]

-

SlideShare. Synthesis of Furan and Thiophene. [Link]

-

Organic Chemistry Portal. Synthesis of Furans. [Link]

-

ResearchGate. Scheme 6. Mechanism of Fiesselmann thiophene synthesis. [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. [Link]

-

ResearchGate. Fiesselmann thiophene synthesis. [Link]

-

NIH. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

ResearchGate. Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method.... [Link]

-

Organic Chemistry Portal. Directed Ortho Metalation (DOM). [Link]

-

ResearchGate. (PDF) Gassman Indole Synthesis. [Link]

-

YouTube. Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis,. [Link]

-

RSC Publishing. Synthesis of 2,3,5-tri-t-butylfuran. [Link]

-

SynArchive. Gassman indole synthesis. [Link]

-

ACS Publications. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]

-

NIH. 2,3,5-Trimethylfuran. [Link]

-

Dergipark. Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. [Link]

-

YouTube. The Mind-Blowing Gassman Indole Synthesis. [Link]

-

NIH. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,3,5-Trimethylfuran | C7H10O | CID 517859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

Whitepaper: A Guide to the Initial Synthetic and Biological Investigation of Trimethylated Furans

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This guide focuses on trimethylated furans, a subclass with unique lipophilic and steric properties that can significantly influence pharmacokinetic and pharmacodynamic profiles. We present a comprehensive technical overview for the initial investigation of novel trimethylated furan derivatives, from strategic synthesis and rigorous characterization to preliminary biological screening. This document is designed to provide drug development professionals with a logical, field-proven framework for navigating the critical early stages of discovery, emphasizing the causality behind experimental choices to ensure a robust and efficient research workflow.

Introduction: The Rationale for Investigating Trimethylated Furans

The five-membered furan ring is a privileged structure in drug design, often serving as a bioisosteric replacement for phenyl rings to modulate metabolic stability and receptor interactions.[1] The addition of methyl groups to this core scaffold introduces critical changes:

-

Increased Lipophilicity: Methyl groups enhance the compound's ability to cross biological membranes, potentially improving bioavailability and cell permeability.

-

Steric Influence: The positioning of methyl groups can enforce specific conformations, leading to higher selectivity and binding affinity for biological targets.[1]

-

Metabolic Blocking: Methyl groups can block sites of oxidative metabolism, prolonging the compound's half-life in vivo.

However, the substitution pattern is paramount. The specific regioisomer of a trimethylated furan will dictate its three-dimensional structure and electronic properties, profoundly impacting its biological activity. Therefore, a systematic investigation begins with controlled synthesis and unambiguous characterization.

Strategic Synthesis of Trimethylated Furan Cores

The construction of the furan ring is a well-established field, but achieving specific polysubstitution requires careful selection of the synthetic route. The choice of method is dictated by the availability of starting materials and the desired substitution pattern.

Classical Approaches: The Paal-Knorr Synthesis

One of the most fundamental methods for creating substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[6][7][8]

-

Causality: This method is often the first choice due to its simplicity and the commercial availability of many dicarbonyl precursors. By selecting a hexane-2,5-dione with an additional methyl substituent, for example, a corresponding trimethylated furan can be synthesized. The strong acidic conditions and high heat, however, can limit its use with sensitive functional groups.

Caption: Paal-Knorr synthesis mechanism for furan formation.

Modern Methods: Metal-Catalyzed Cyclizations

For greater control and milder reaction conditions, modern synthetic chemistry offers powerful alternatives. Cobalt- and copper-catalyzed reactions have emerged as highly effective for producing polysubstituted furans with excellent regioselectivity.[9][10]

-

Expertise in Action: A cobalt(II)-catalyzed metalloradical cyclization between an α-diazocarbonyl and a substituted alkyne allows for the precise construction of highly functionalized furans under neutral conditions.[9] This approach is superior when sensitive functional groups must be preserved, which is a common requirement in the synthesis of complex drug candidates. Choosing this route provides access to substitution patterns that are difficult to achieve via classical methods.

Analytical Workflow: Structure Elucidation and Purity Assessment

Unambiguous characterization is a non-negotiable step. A combination of spectroscopic and chromatographic techniques is required to confirm the identity, structure, and purity of the synthesized trimethylated furan.

Core Spectroscopic Techniques

A trio of spectroscopic methods provides the foundational data for structural confirmation.[11][12][13]

| Technique | Information Gained | Rationale and Key Insights for Trimethylated Furans |

| ¹H & ¹³C NMR | Carbon-hydrogen framework, chemical environment of atoms. | Essential for confirming the number and position of methyl groups. The chemical shifts and coupling constants of the furan ring protons (if any) and the methyl singlets are diagnostic. ¹³C NMR confirms the carbon count and substitution pattern.[14][15] |

| Infrared (IR) | Presence of functional groups. | Confirms the presence of the furan ring (C-O-C stretching ~1000-1300 cm⁻¹) and the absence of starting material carbonyls (C=O ~1700 cm⁻¹).[16] |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the molecular ion peak (M⁺) to confirm the molecular formula. The fragmentation pattern can help verify the structure by showing the loss of methyl groups.[16][17] |

Purity Determination: The Role of Chromatography

Assessing purity is critical before any biological evaluation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards.

-

Trustworthiness Through Validation: For volatile compounds like many furan derivatives, a headspace GC-MS method is highly reliable.[18][19][20] The choice between techniques depends on the analyte's properties.

| Technique | Best For | Causality and Considerations |

| GC-MS | Volatile, thermally stable compounds. | Ideal for many small furan molecules. Method development involves optimizing the temperature ramp and column type (e.g., HP-5MS) to achieve separation of isomers.[17][18] |

| HPLC-UV/MS | Non-volatile, thermally labile compounds. | Necessary if the trimethylated furan is part of a larger, less volatile molecule. A C18 column with a methanol/water mobile phase is a common starting point. |

The following workflow provides a logical sequence for the initial investigation of a newly synthesized compound library.

Caption: General workflow for initial furan derivative investigation.

Initial Biological Screening: Assessing Therapeutic Potential

With confirmed structure and purity, the next step is to assess the biological activity of the trimethylated furans. Furan derivatives are known to possess a wide range of pharmacological effects.[21][22] A tiered screening approach is efficient.

-

Cytotoxicity/Viability Assays (e.g., MTT, MTS): This is a crucial first pass. It determines the concentration at which the compound becomes toxic to cells. This data is vital for designing subsequent experiments and provides an early indication of potential as an anticancer agent.[23][24]

-

Antimicrobial Screening: Test against a panel of representative Gram-positive and Gram-negative bacteria and fungi.[25] The furan nucleus is a key component of antimicrobial drugs like nitrofurantoin.[1]

-

Anti-inflammatory Assays: Evaluate the compound's ability to inhibit inflammatory pathways, for example, by measuring nitric oxide (NO) production in LPS-stimulated macrophages. Many natural furan derivatives show potent anti-inflammatory effects.[21]

-

Self-Validating Systems: Every assay must include positive and negative controls. For example, in an antimicrobial assay, a known antibiotic serves as the positive control, while the vehicle (e.g., DMSO) is the negative control. This ensures that any observed effect is due to the compound itself and not an artifact of the experimental system.

Detailed Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,3,5-Trimethylfuran

-

Rationale: This protocol uses a commercially available diketone and a strong acid catalyst with a Dean-Stark trap to drive the reaction to completion by removing water.[6]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylhexane-2,5-dione (12.8 g, 0.1 mol) and toluene (100 mL).

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, approx. 0.2 g).

-

Reaction: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle.

-

Monitoring: Continue reflux for 3-4 hours, or until water ceases to collect in the Dean-Stark trap. Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), visualizing with a potassium permanganate stain.

-

Workup: Allow the mixture to cool to room temperature. Wash the solution sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel to yield the final product.

Protocol 2: GC-MS Analysis for Purity and Identity

-

Rationale: This method, adapted from FDA guidelines for furan analysis, uses headspace sampling for efficient injection of volatile analytes and mass spectrometry for definitive identification.[20]

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized furan into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., methanol). Seal the vial immediately.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet: 250°C, Split ratio 20:1.

-

Oven Program: Start at 40°C, hold for 2 minutes. Ramp to 250°C at 15°C/min. Hold for 5 minutes.

-

-

Headspace Sampler Conditions:

-

Oven Temperature: 80°C.

-

Loop Temperature: 100°C.

-

Transfer Line Temperature: 120°C.

-

Equilibration Time: 15 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: m/z 35-350.

-

-

Data Analysis: Integrate the peak area of the product. Purity is calculated as the area of the product peak divided by the total area of all peaks. Confirm identity by comparing the resulting mass spectrum to a reference library or theoretical fragmentation.

Conclusion and Future Directions

This guide outlines the foundational steps for the initial investigation of novel trimethylated furans. By following a logical progression from controlled synthesis to rigorous characterization and broad biological screening, researchers can efficiently identify promising lead compounds. Positive "hits" from this initial phase would warrant more advanced studies, including target identification, mechanism of action elucidation, and in vivo efficacy testing in relevant disease models. The versatility of the furan scaffold ensures that this class of compounds will remain a fruitful area for drug discovery.[26]

References

-

Burnett, R. D., & Ainsworth, C. (1957). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society (Resumed), 3708. Available at: [Link]

-

Angell, F. G. (1937). Some Analytical Methods Applicable to Furan and its Derivatives. Analyst, 62(730), 34-39. Available at: [Link]

-

Li, Y., & Zhang, X. P. (2011). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 133(40), 16010-16013. Available at: [Link]

-

Al-Warhi, T. I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available at: [Link]

-

Yadav, P., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Current Science and Engineering, 4(1), 1-11. Available at: [Link]

-

Akanksha. (2024). Pharmacological activity of furan derivatives. Ayurveda, 10(12). Available at: [Link]

-

Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research, 7(1), 7541-7553. Available at: [Link]

-

Chen, Y. C., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(11), 2758. Available at: [Link]

-

Unknown Author. (n.d.). Applications of furan and its derivative. SlideShare. Available at: [Link]

-

Restek Corporation. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Chromatography Today. Available at: [Link]

-

PerkinElmer, Inc. (2021). Determination of Furan in Food by GC–MS. LCGC International. Available at: [Link]

-

Bray, C. D., & Nadin, A. (1998). Synthesis and reactions of 3,4-bis(trimethylsilyl)furan and 2-methyl-3,4-bis(trimethylsilyl)furan. Journal of the Chemical Society, Chemical Communications, (21), 2327-2328. Available at: [Link]

-

U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. FDA Website. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of V substituted Anderson-type telluro-molybdates and tungstates for catalytic oxidation of furan derivatives to formic and maleic acid. Request PDF. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Furans. organic-chemistry.org. Available at: [Link]

-

Georges, G., et al. (2024). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2024(1), M1842. Available at: [Link]

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. Available at: [Link]

-

Asgharian, P., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini-Reviews in Medicinal Chemistry, 20(13), 1194-1204. Available at: [Link]

-

MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI Books. Available at: [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1017-1024. Available at: [Link]

-

Langer, P., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1279. Available at: [Link]

-

ResearchGate. (n.d.). Examples of furan derivatives with biological activity. ResearchGate. Available at: [Link]

-

Hughes, T. B., et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 28(8), 1547-1558. Available at: [Link]

-

ResearchGate. (n.d.). Structure of Furan natural derivatives. ResearchGate. Available at: [Link]

-

StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter.co.uk. Available at: [Link]

-

Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiersin.org. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. organic-chemistry.org. Available at: [Link]

-

Unknown Author. (2025). Furan Derivatives: Properties, Applications, and Synthesis. Medium. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. pharmaguideline.com. Available at: [Link]

-

Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. Available at: [Link]

-

Khan, K. M., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Biomolecules, 10(12), 1684. Available at: [Link]

-

ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]

-

Abe, J., et al. (2018). Synthesis of Furan-Substituted N-Heteroacene-Based Liquid Material and Its Acid-Recognizing Behavior. Molecules, 23(11), 2999. Available at: [Link]

-

Unknown Author. (n.d.). Preparation and Properties of Furan. SlidePlayer. Available at: [Link]

-

Spiteller, G. (2007). Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? Lipids, 42(11-12), 935-949. Available at: [Link]

-

ResearchGate. (2025). Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. Available at: [Link]

-

HSCprep. (2024). Understanding Molecular Structure. HSCprep.com.au. Available at: [Link]

-

Khan, K. M., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 5998. Available at: [Link]

-

Unknown Author. (n.d.). REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. Thesis. Available at: [Link]

-

Unknown Author. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Course Hero. Available at: [Link]

-

De Lucchi, O., et al. (2000). Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules, 5(3), 441-447. Available at: [Link]

-

Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiersin.org. Available at: [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. universalclass.com. Available at: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Paal-Knorr Furan Synthesis [vrchemistry.chem.ox.ac.uk]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 9. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Furan synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. lehigh.edu [lehigh.edu]

- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Understanding Molecular Structure - HSC Chemistry [hscprep.com.au]

- 17. gcms.cz [gcms.cz]

- 18. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]

- 20. Determination of Furan in Foods | FDA [fda.gov]

- 21. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Furan-Conjugated Tripeptides as Potent Antitumor Drugs | MDPI [mdpi.com]

- 25. orientjchem.org [orientjchem.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trimethylfuran-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2,4,5-Trimethylfuran-3-carboxylic acid, a substituted furan derivative of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, summarizes its key physical constants, and presents validated, step-by-step experimental protocols for the determination of its acidity (pKa) and solubility. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. This guide is intended to serve as a foundational resource for the effective handling, characterization, and application of this compound in a research and development setting.

Introduction and Scientific Context

Furan-based carboxylic acids are a significant class of heterocyclic compounds that serve as vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique molecular architecture, featuring a furan ring coupled with a carboxylic acid group, allows for a wide array of chemical modifications, making them highly sought-after intermediates.[1] Specifically, substituted furan carboxylic acids have been investigated for a range of biological activities, including antifungal and anticancer properties, highlighting their potential in drug discovery.[2][3]

2,4,5-Trimethylfuran-3-carboxylic acid (C₈H₁₀O₃) belongs to this important chemical family. A thorough understanding of its physicochemical properties is a critical prerequisite for its successful application. Properties such as acidity (pKa) and solubility are fundamental determinants of a compound's behavior in both biological and chemical systems. For instance, in drug development, these parameters directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its bioavailability and therapeutic efficacy.[4][5] This guide offers a detailed examination of these core properties to support and accelerate research and development efforts involving this compound.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for interpreting its chemical behavior and properties.

-

Compound Name: 2,4,5-Trimethylfuran-3-carboxylic acid

-

Synonym: Trimethylfuran-3-carboxylic acid[6]

Molecular Structure Diagram

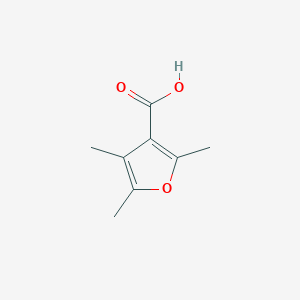

The structural arrangement of 2,4,5-Trimethylfuran-3-carboxylic acid, featuring a furan ring substituted with three methyl groups and one carboxylic acid group, is depicted below.

Caption: Chemical structure of 2,4,5-Trimethylfuran-3-carboxylic acid.

Summary of Physicochemical Properties

The following table consolidates the known and predicted physicochemical data for 2,4,5-Trimethylfuran-3-carboxylic acid for rapid reference.

| Property | Value | Source / Method |

| Molecular Formula | C₈H₁₀O₃ | [6][8] |

| Molecular Weight | 154.16 g/mol | [6][8] |

| CAS Number | 28730-32-7 | [6][7][8] |

| Purity | ≥95% | [6] |

| Predicted XlogP | 1.7 - 1.9 | [6][9] |

| Topological Polar Surface Area (TPSA) | 50.44 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [6][8] |

Detailed Analysis and Experimental Protocols

This section provides a deeper exploration of the most critical physicochemical properties for drug development and general research, complete with detailed, field-proven experimental protocols.

Acidity (pKa)

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent. For a carboxylic acid, it represents the pH at which the protonated (acid) and deprotonated (conjugate base) forms are present in equal concentrations. This value is paramount as it governs the charge state of the molecule at a specific pH, which in turn dictates its solubility, membrane permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly reliable and widely used method for pKa determination due to its simplicity and accuracy.[10] The procedure involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the acid) while monitoring the resulting pH change.[11] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the half-equivalence point.[12][13]

Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a potentiometer and its associated pH electrode using standard aqueous buffers of at least three different pH values (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[11]

-

Solution Preparation:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Accurately weigh a sample of 2,4,5-Trimethylfuran-3-carboxylic acid and dissolve it in a suitable solvent to a final concentration of approximately 1 mM.[11] Due to the predicted LogP, a co-solvent system (e.g., methanol/water or DMSO/water) may be necessary to ensure complete dissolution.

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as potassium chloride (KCl) to a final concentration of 0.15 M.[11]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.[11]

-

Immerse the calibrated pH electrode into the solution.

-

Begin stirring to ensure homogeneity.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[11]

-

Continue the titration until the pH has passed the equivalence point and stabilized in the basic region (e.g., pH 12).[11]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence point, which is the point of steepest inflection on the curve. This can be determined visually or by calculating the first or second derivative of the curve.

-

Determine the volume of titrant at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).[13]

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[13]

-

Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[11]

-

Solubility Profile

Solubility is a critical parameter that influences every stage of the drug discovery and development process.[4][5] Poor aqueous solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays.[4][5] Determining the solubility in various media (e.g., aqueous buffers at different pH values, organic solvents) provides a comprehensive profile of the compound's behavior.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[14][15] The method involves saturating a solvent with an excess amount of the solid compound and then measuring the concentration of the dissolved compound after equilibrium has been reached.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid 2,4,5-Trimethylfuran-3-carboxylic acid to a series of vials (e.g., glass vials with screw caps). The excess is crucial to ensure a saturated solution is formed.[14]

-

To each vial, add a precise volume of the desired solvent (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid, or organic solvents).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[5]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a suitable membrane filter (e.g., a 0.45 µm PTFE syringe filter) or centrifuge at high speed to remove any undissolved solid particles.[4] This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration is the thermodynamic solubility.

-

Significance in Drug Development and Research

The physicochemical properties detailed in this guide are not merely academic data points; they are practical tools for decision-making in research and development.

-

Lead Optimization: The pKa and solubility data inform medicinal chemists on how to modify the structure to improve ADME properties. For example, if aqueous solubility is low, strategies such as introducing polar functional groups can be explored.

-

Formulation Development: Understanding the solubility profile is essential for developing a suitable dosage form. A compound with poor aqueous solubility may require advanced formulation strategies like amorphous solid dispersions or lipid-based formulations to achieve adequate bioavailability.

-

Analytical Method Development: Knowledge of properties like solubility and UV absorbance (from HPLC analysis) is crucial for developing and validating robust analytical methods for quality control and bioanalysis.

-

Predictive Modeling: The experimental data generated for 2,4,5-Trimethylfuran-3-carboxylic acid can be used to build and refine computational models that predict the properties of other, related furan derivatives, accelerating the discovery process.[14]

Conclusion

This technical guide has presented a detailed profile of the key physicochemical properties of 2,4,5-Trimethylfuran-3-carboxylic acid. By providing both a consolidated summary of its chemical identity and field-tested, step-by-step protocols for determining its pKa and solubility, this document serves as a critical resource for scientists. The emphasis on the rationale behind experimental choices and the direct linkage of these properties to their significance in drug development and other research fields aims to empower researchers to utilize this compound effectively and with a solid understanding of its fundamental behavior.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

-

SpringerLink. A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link]

-

Oreate AI Blog. How to Determine Pka from Titration Curve. Available from: [Link]

-

Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. Available from: [Link]

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. Available from: [Link]

-

PubMed. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Available from: [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]

-

Oxford Academic. Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. Available from: [Link]

-

PubChemLite. 2,4,5-trimethylfuran-3-carboxylic acid (C8H10O3). Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. chemscene.com [chemscene.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 28730-32-7|2,4,5-Trimethylfuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. PubChemLite - 2,4,5-trimethylfuran-3-carboxylic acid (C8H10O3) [pubchemlite.lcsb.uni.lu]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 13. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. tandfonline.com [tandfonline.com]

2,4,5-Trimethylfuran-3-carboxylic acid CAS number 28730-32-7 properties

An In-Depth Technical Guide to 2,4,5-Trimethylfuran-3-carboxylic Acid (CAS 28730-32-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2,4,5-trimethylfuran-3-carboxylic acid (CAS 28730-32-7), a substituted furan derivative. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a synthesized resource that offers insights into the compound's properties, potential synthesis, and expected reactivity. While experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages established principles of organic chemistry and spectroscopy to provide well-grounded predictions and expert analysis. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related furanic compounds in medicinal chemistry and materials science.

Introduction and Chemical Identity

2,4,5-Trimethylfuran-3-carboxylic acid is a polysubstituted furanic compound. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a common scaffold in a variety of natural products and pharmacologically active molecules. The presence of both a carboxylic acid group and methyl substituents on the furan ring suggests a unique combination of electronic and steric properties that could influence its chemical reactivity and biological interactions.

The core structure consists of a furan ring with methyl groups at positions 2, 4, and 5, and a carboxylic acid group at the 3-position. This substitution pattern is crucial in determining the molecule's overall characteristics.

Physicochemical and Computational Properties

| Property | Value | Source |

| CAS Number | 28730-32-7 | ChemScene[1] |

| Molecular Formula | C₈H₁₀O₃ | ChemScene[1] |

| Molecular Weight | 154.16 g/mol | ChemScene[1] |

| Purity | ≥95% | ChemScene[1] |

| Physical Form | Solid (predicted) | General knowledge of similar carboxylic acids |

| Storage | Store at room temperature | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 50.44 Ų | ChemScene[1] |

| Predicted logP (XlogP) | 1.90306 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Expert Insights: The predicted logP value of approximately 1.9 suggests that the compound has moderate lipophilicity. This is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of a single hydrogen bond donor (the carboxylic acid proton) and two acceptors (the carbonyl oxygen and the furan ring oxygen) indicates its potential to participate in hydrogen bonding interactions, which are vital for receptor binding.

Proposed Synthesis Pathway

A specific, validated synthesis protocol for 2,4,5-trimethylfuran-3-carboxylic acid is not detailed in the available literature. However, a plausible synthetic route can be designed based on established furan synthesis methodologies. One common and effective method for constructing substituted furans is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

A potential retrosynthetic analysis suggests that 2,4,5-trimethylfuran-3-carboxylic acid could be derived from a suitably substituted 1,4-dicarbonyl precursor. A plausible forward synthesis is outlined below.

Proposed Synthesis: A Modified Paal-Knorr Approach

This proposed synthesis involves the condensation of a β-ketoester with an α-haloketone, followed by cyclization.

Step 1: Acylation of Ethyl Acetoacetate

The synthesis could commence with the acylation of ethyl acetoacetate with 2-chloropropionyl chloride. This would generate a β-dicarbonyl compound which can then be alkylated.

Step 2: Methylation

The resulting compound can be methylated at the α-position using a suitable base and methyl iodide.

Step 3: Knorr Pyrrole Synthesis and subsequent oxidation

A variation of the Knorr synthesis could be adapted. The resulting dicarbonyl compound can be treated with an acid catalyst to facilitate cyclization and dehydration to form the furan ring.

Step 4: Hydrolysis

The final step would involve the hydrolysis of the ethyl ester to the desired carboxylic acid.

Caption: Proposed synthetic pathway for 2,4,5-trimethylfuran-3-carboxylic acid.

Predicted Spectroscopic Profile

While experimental spectra are not available, a detailed prediction of the key spectroscopic features can be made based on the compound's structure and general spectroscopic principles for similar molecules[2][3][4].

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show distinct signals for the three methyl groups and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This broadness is due to hydrogen bonding and exchange with trace amounts of water.

-

Methyl Protons (-CH₃): Three sharp singlets are expected for the three methyl groups.

-

The methyl group at the 2-position, being adjacent to the oxygen atom, might appear slightly downfield compared to the others.

-

The methyl groups at the 4 and 5-positions will have chemical shifts influenced by their position on the electron-rich furan ring. Approximate predicted shifts would be in the range of 2.0-2.5 ppm.

-

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm.

-

Furan Ring Carbons: The four carbons of the furan ring will appear in the aromatic/heteroaromatic region. The oxygen-bearing carbon (C2) will be the most downfield, likely above 150 ppm. The other substituted carbons (C3, C4, C5) will have shifts determined by the electronic effects of their substituents, generally appearing between 110-150 ppm.

-

Methyl Carbons (-CH₃): The three methyl carbons will appear in the upfield region, typically between 10-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid group and the furan ring.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[2].

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted around 1700-1725 cm⁻¹ for the carbonyl stretch[3]. Conjugation with the furan ring may shift this to a slightly lower wavenumber.

-

C-O Stretch (Carboxylic Acid and Furan): Strong C-O stretching bands are expected between 1210-1320 cm⁻¹ for the carboxylic acid and around 1000-1300 cm⁻¹ for the furan ring C-O-C stretch.

-

C-H Stretches (Methyl Groups): Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H stretching of the methyl groups.

-

Furan Ring Vibrations: C=C stretching vibrations of the furan ring are expected in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (Predicted Fragmentation)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 154. The fragmentation pattern would likely involve:

-

Loss of a methyl group (-CH₃): A peak at m/z = 139.

-

Loss of a carboxyl group (-COOH): A peak at m/z = 109.

-

Decarboxylation (-CO₂): A peak at m/z = 110.

-

McLafferty rearrangement: If sterically feasible, this could lead to characteristic fragment ions.

-

Ring opening and subsequent fragmentations: Common for furan derivatives.

Predicted collision cross section data for various adducts are available, which can be useful for ion mobility-mass spectrometry studies[5].

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 2,4,5-trimethylfuran-3-carboxylic acid is dictated by its functional groups: the furan ring and the carboxylic acid.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidic nature allows for salt formation with bases.

-

Furan Ring: The electron-rich furan ring is susceptible to electrophilic substitution, although the electron-withdrawing carboxylic acid group at the 3-position will deactivate the ring to some extent. The methyl groups, being electron-donating, will activate the ring. The interplay of these electronic effects will direct any substitution reactions. The furan ring can also participate in cycloaddition reactions, such as Diels-Alder reactions, acting as the diene component[6].

Potential Applications and Biological Activity

While no specific biological activities have been reported for 2,4,5-trimethylfuran-3-carboxylic acid, the furan scaffold is present in many bioactive compounds. Furan derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

A structurally related compound, 3,4,5-trimethylfuran-2(5H)-one, has been identified from plant-derived smoke and shown to have germination inhibitory activity[7]. This suggests that other small, substituted furan derivatives may possess interesting biological activities.

Given its structure, 2,4,5-trimethylfuran-3-carboxylic acid could be a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic properties. The carboxylic acid handle provides a convenient point for derivatization to create libraries of compounds for screening.

Safety and Handling

Based on available safety data sheets for similar compounds, 2,4,5-trimethylfuran-3-carboxylic acid should be handled with care in a laboratory setting.

-

General Precautions: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Commercial suppliers recommend room temperature storage[1].

Conclusion

2,4,5-Trimethylfuran-3-carboxylic acid is a fascinating molecule with potential for further exploration in both synthetic and medicinal chemistry. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation based on established chemical principles and data from related compounds. The predicted physicochemical and spectroscopic properties, along with the proposed synthetic route, offer a starting point for researchers. The presence of the versatile furan core and a reactive carboxylic acid group makes it an attractive scaffold for the development of novel compounds with potentially interesting biological activities. Further experimental investigation into this compound is warranted to fully elucidate its properties and unlock its potential.

References

-

PubChemLite. 2,4,5-trimethylfuran-3-carboxylic acid (C8H10O3). [Link]

- Table of Characteristic IR Absorptions.

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Center for Biotechnology Information. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. [Link]

-

MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

PubChem. 3-Furoic acid. [Link]

-

PubMed. Genotoxicity Testing of 3,4,5-trimethylfuran-2(5H)-one, a Compound From Plant-Derived Smoke With Germination Inhibitory Activity. [Link]

-

ResearchGate. Products of the OH Radical-Initiated Reactions of Furan, 2-and 3-Methylfuran, and 2,3-and 2,5-Dimethylfuran in the Presence of NO. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. [Link]

-

ACS Publications. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

National Center for Biotechnology Information. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. [Link]

-

ResearchGate. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]

-

ResearchGate. Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

PubMed. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. [Link]

-

NIST WebBook. 2-(2-Methoxycarbonyl-ethyl)-4-methyl-5-pentyl-furan-3-carboxylic acid methyl ester. [Link]

-

NIH. Challenges of Green Production of 2,5‐Furandicarboxylic Acid from Bio‐Derived 5‐Hydroxymethylfurfural: Overcoming Deactivation by Concomitant Amino Acids. [Link]

-

ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

-

MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

-

ResearchGate. Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. [Link]

-

ATB. 2,3,4,5-Furantetracarboxylicacid | C8O9 | MD Topology | NMR | X-Ray. [Link]

-

NIST WebBook. 2,5-Furandicarboxylic acid. [Link]

-

NIST WebBook. 3-Furancarboxylic acid, methyl ester. [Link]

-

MDPI. Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. [Link]

-

Utrecht University. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

-

PubMed. Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. [Link]

-

ResearchGate. The putative (A) and revised (B) structure of 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA). [Link]

-

SpectraBase. 2-Furancarboxylic acid, tetrahydro-3-methyl-5-oxo-, methyl ester, trans-. [Link]

-

NIST WebBook. Furan, 2,3-dihydro-5-methyl-. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. PubChemLite - 2,4,5-trimethylfuran-3-carboxylic acid (C8H10O3) [pubchemlite.lcsb.uni.lu]

- 6. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genotoxicity testing of 3,4,5-trimethylfuran-2(5H)-one, a compound from plant-derived smoke with germination inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Scrutiny of 2,4,5-Trimethylfuran-3-carboxylic Acid: A Guide for Drug Discovery and Molecular Engineering

Foreword: Bridging Theory and Application in Furan Chemistry

In the landscape of modern drug discovery and materials science, furan derivatives represent a class of heterocyclic compounds with immense potential.[1] Their versatile chemical nature makes them valuable precursors in the synthesis of fine chemicals, pharmaceuticals, and polymers.[1] Among these, 2,4,5-Trimethylfuran-3-carboxylic acid stands out as a molecule of significant interest due to its unique substitution pattern, which is anticipated to modulate its electronic and steric properties. This technical guide provides a comprehensive theoretical framework for the investigation of this specific furan derivative, leveraging the power of computational chemistry to elucidate its structural, spectroscopic, and electronic characteristics. By applying established theoretical methods, such as Density Functional Theory (DFT), we can gain predictive insights that are crucial for accelerating experimental research and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of 2,4,5-Trimethylfuran-3-carboxylic acid.

Molecular Architecture and Conformational Landscape

The foundational step in understanding the chemical behavior of 2,4,5-Trimethylfuran-3-carboxylic acid is to establish its most stable three-dimensional structure. The presence of a carboxylic acid group introduces the possibility of conformational isomerism due to rotation around the C-C single bond connecting it to the furan ring.

Computational Protocol for Geometry Optimization

A robust computational approach is essential for accurately predicting the equilibrium geometry. Density Functional Theory (DFT) has proven to be a reliable method for studying furan derivatives, offering a good balance between accuracy and computational cost.[2][3]

Step-by-Step Protocol:

-

Initial Structure Generation: The 2D structure of 2,4,5-Trimethylfuran-3-carboxylic acid is first sketched using a molecular editor and converted to a 3D representation. The SMILES string for this molecule is CC1=C(OC(=C1C(=O)O)C)C.[4]

-

Conformational Search: A preliminary conformational search is performed to identify low-energy conformers, particularly focusing on the orientation of the carboxylic acid group relative to the furan ring.

-

DFT Geometry Optimization: The identified conformers are then subjected to full geometry optimization using a DFT method. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used and validated choice for such systems, as it accounts for both electron correlation and polarization effects.[5]

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

Predicted Molecular Geometry and Key Structural Parameters

| Parameter | Predicted Value (Å or °) | Significance |

| C=C (furan ring) | ~1.35 - 1.37 | Indicates the degree of electron delocalization within the ring. |

| C-O (furan ring) | ~1.36 - 1.38 | Reflects the aromatic character of the furan ring. |

| C-C (ring-carboxyl) | ~1.48 | Influences the electronic communication between the ring and the substituent. |

| C=O (carboxyl) | ~1.21 | A shorter bond length indicates a strong double bond character. |

| C-O (carboxyl) | ~1.35 | Longer than the C=O bond, characteristic of a carboxylic acid. |

| O-H (carboxyl) | ~0.97 | The length of this bond is important for hydrogen bonding interactions. |

| Dihedral Angle (Ring-COOH) | Varies | Determines the spatial orientation of the carboxylic acid group. |

Note: These are expected values based on DFT calculations of similar furan derivatives.

Spectroscopic Fingerprinting: A Computational Approach

Theoretical calculations of spectroscopic properties are invaluable for interpreting experimental data and confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFT can be employed to calculate the ¹H and ¹³C NMR chemical shifts.[3] The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Workflow for NMR Chemical Shift Prediction:

Caption: Workflow for predicting NMR spectra.

By comparing the calculated chemical shifts with experimental data (if available), one can validate the computed structure and gain a deeper understanding of the electronic environment of each nucleus. The electron-donating methyl groups and the electron-withdrawing carboxylic acid group are expected to have a significant influence on the chemical shifts of the furan ring protons and carbons.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies and intensities calculated from the frequency analysis can be used to generate theoretical Infrared (IR) and Raman spectra. These spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

Key Predicted Vibrational Modes:

-

O-H Stretch (Carboxylic Acid): A broad band expected around 3000-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band expected around 1700-1750 cm⁻¹.

-

C=C Stretch (Furan Ring): Bands in the region of 1500-1600 cm⁻¹.

-

C-H Stretch (Methyl Groups): Bands in the region of 2850-3000 cm⁻¹.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity and potential applications. DFT provides a suite of tools to probe these properties.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5][6]

Caption: Relationship between Frontier Molecular Orbitals and Reactivity.

For 2,4,5-Trimethylfuran-3-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO may have significant contributions from the carboxylic acid group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying regions that are prone to electrophilic and nucleophilic attack.[1]

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylic acid group, which are susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom of the carboxylic acid group, which are susceptible to nucleophilic attack.

The MEP map can provide insights into the intermolecular interactions the molecule is likely to form, which is crucial for understanding its behavior in a biological or material context.

Potential Applications and Future Directions

The theoretical insights gained from these studies can guide the exploration of 2,4,5-Trimethylfuran-3-carboxylic acid in various applications:

-

Drug Design: The structural and electronic information can be used to design and screen for potential biological targets. The carboxylic acid moiety, for instance, can act as a hydrogen bond donor and acceptor, which is a key feature for drug-receptor interactions. Furan derivatives have been investigated for a wide range of biological activities, including as G protein-coupled receptor 35 (GPR35) agonists.[7]

-

Materials Science: Furan-based carboxylic acids are precursors for the synthesis of bio-based polymers.[8][9] The specific substitution pattern of this molecule could lead to polymers with unique thermal and mechanical properties.

-

Antimicrobial Agents: Some furan carboxylic acid derivatives have shown antimicrobial activities.[10] Theoretical studies can help in understanding the mechanism of action and in designing more potent analogues.

Future research should focus on validating these theoretical predictions with experimental studies. The synthesis and spectroscopic characterization of 2,4,5-Trimethylfuran-3-carboxylic acid would be a crucial first step. Further computational studies could explore its reactivity in different chemical environments and its interaction with biological macromolecules through molecular docking simulations.[11]

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 2,4,5-Trimethylfuran-3-carboxylic acid. By leveraging the power of computational chemistry, researchers can gain a deep understanding of its structural, spectroscopic, and electronic properties. These theoretical insights are not merely academic exercises; they provide a predictive roadmap for the rational design of new drugs, materials, and other valuable chemical entities. The synergy between theoretical and experimental approaches will undoubtedly accelerate the translation of fundamental molecular understanding into tangible technological advancements.

References

- Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. (2025).

- Conformational and NMR study of some furan derivatives by DFT methods. (2013). R Discovery.

- DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111).

- Conformational and NMR study of some furan derivatives by DFT methods. (2013).

- Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers. Benchchem.

- 2,4,5-trimethylfuran-3-carboxylic acid (C8H10O3). PubChemLite.

- 28730-32-7|2,4,5-Trimethylfuran-3-carboxylic acid|BLD Pharm. BLD Pharm.

- 28730-32-7 | 2,4,5-Trimethylfuran-3-carboxylic acid. ChemScene.

- CAS NO.

- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI.

- Products of the OH Radical-Initiated Reactions of Furan, 2-and 3-Methylfuran, and 2,3-and 2,5-Dimethylfuran in the Presence of NO. (2018).

- Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed.

- Experimental and computational analyses of the cocrystal of Tetrahydrofuran-2,3,4,5-tetracarboxylic acid and urea. (2022).

- Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)

- Multi-Fold Computational Analysis to Explore JAK2 and STAT5 Potential Inhibitors for Modulation of Cancer. (2024).

- (PDF) Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. (2001).

- Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxid

- Genotoxicity Testing of 3,4,5-trimethylfuran-2(5H)-one, a Compound From Plant-Derived Smoke With Germination Inhibitory Activity. (2015). PubMed.

- Comprehensive DFT study of 3-(2-furyl)

- Novel antiphytopathogenic compound 2-heptyl-5-hexylfuran-3-carboxylic acid, produced by newly isolated Pseudomonas sp. strain SJT25. PubMed.

- Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]